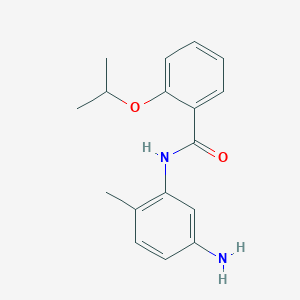

N-(5-Amino-2-methylphenyl)-2-isopropoxybenzamide

Description

N-(5-Amino-2-methylphenyl)-2-isopropoxybenzamide is a benzamide derivative characterized by a benzene ring substituted with an isopropoxy group at the 2-position and an amide linkage to a 5-amino-2-methylphenyl moiety. Its molecular formula is C₁₇H₂₀N₂O₂, with a molecular weight of 284.35 g/mol .

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)-2-propan-2-yloxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-11(2)21-16-7-5-4-6-14(16)17(20)19-15-10-13(18)9-8-12(15)3/h4-11H,18H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVDZXDCQCTYNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)C2=CC=CC=C2OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901211920 | |

| Record name | N-(5-Amino-2-methylphenyl)-2-(1-methylethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901211920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020054-22-1 | |

| Record name | N-(5-Amino-2-methylphenyl)-2-(1-methylethoxy)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020054-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Amino-2-methylphenyl)-2-(1-methylethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901211920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methylphenyl)-2-isopropoxybenzamide typically involves the reaction of 5-amino-2-methylbenzoic acid with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isopropyl ester, which is then reacted with 2-isopropoxybenzoyl chloride to yield the final product. The reaction conditions generally include maintaining the temperature at around 0-5°C during the addition of reagents and then allowing the reaction to proceed at room temperature for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-2-isopropoxybenzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential antimicrobial and antioxidant activities.

Medicine: Explored for its role in the development of new pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-2-isopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2- vs. 3-Isopropoxy Substitution

The compound N-(5-Amino-2-methylphenyl)-3-isopropoxybenzamide (CAS: 1020054-97-0) shares the same molecular formula (C₁₇H₂₀N₂O₂) and weight as the target compound but differs in the position of the isopropoxy group (3- vs. 2-position on the benzamide ring) . This positional isomerism can significantly alter steric and electronic properties, influencing:

- Binding affinity : The 2-isopropoxy group may enhance interactions with planar binding pockets (e.g., enzyme active sites) compared to the 3-substituted analog.

Table 1: Comparison of Isopropoxybenzamide Isomers

| Property | N-(5-Amino-2-methylphenyl)-2-isopropoxybenzamide | N-(5-Amino-2-methylphenyl)-3-isopropoxybenzamide |

|---|---|---|

| Molecular Formula | C₁₇H₂₀N₂O₂ | C₁₇H₂₀N₂O₂ |

| Molecular Weight (g/mol) | 284.35 | 284.35 |

| Substituent Position | 2-isopropoxy | 3-isopropoxy |

| Key Structural Feature | Proximity of isopropoxy to amide linkage | Distal positioning of isopropoxy group |

Derivatives with Enhanced Substituents

describes N-(4-(imidazolidin-2-ylideneamino)-3-isopropoxyphenyl)-2-isopropoxybenzamide (Compound 1h, molecular formula: C₁₉H₂₀Cl₂N₇O), which introduces imidazolidin-2-ylideneamino groups to the phenyl ring . Key differences include:

- Increased molecular weight (432.3 g/mol vs.

- Enhanced hydrogen-bonding capacity via imidazolidinyl groups, which may improve target binding but complicate synthesis.

Table 2: Comparison with Imidazolidine-Substituted Analog

Benzothiazole Analogs with Antitumor Activity

The benzothiazole derivative 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203, NSC 674495) () exhibits potent antitumor activity via CYP1A1-mediated metabolism . While structurally distinct (benzothiazole core vs. benzamide), both compounds share:

- Amino and methylphenyl groups: Critical for metabolic activation and target engagement.

- Dependence on cytochrome P450 enzymes : DF 203’s bioactivation by CYP1A1 suggests that substituent positioning in the target compound may similarly influence metabolic stability or toxicity.

Table 3: Comparison with Benzothiazole Antitumor Agent

Simple Benzamide Derivatives

lists 2-Amino-N-isopropylbenzamide, a simpler analog lacking the isopropoxy group and methylphenyl substitution . Differences include:

- Reduced steric bulk: Potentially higher solubility but lower target specificity.

- Simplified synthesis : Fewer steps required compared to the target compound.

Biological Activity

N-(5-Amino-2-methylphenyl)-2-isopropoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C17H20N2O2

- Molecular Weight : 284.36 g/mol

- CAS Number : 152460-10-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Biological Activities

-

Enzyme Inhibition :

- This compound has shown potential as an enzyme inhibitor, which can affect metabolic pathways and cellular functions. Inhibitory effects on specific enzymes can lead to altered biochemical processes, making it a candidate for therapeutic applications.

-

Antiviral Activity :

- Research has indicated that similar compounds exhibit antiviral properties, particularly against hepatitis C virus (HCV). Structure-activity relationship (SAR) studies have revealed that modifications in the chemical structure can enhance antiviral efficacy, suggesting that this compound may also possess similar properties.

-

Anti-inflammatory Effects :

- Compounds with similar structures have been investigated for their anti-inflammatory effects, particularly in conditions like rheumatoid arthritis and osteoarthritis. The inhibition of cathepsin C, a serine protease involved in inflammation, has been linked to the activity of related compounds.

Case Studies

-

Antiviral Activity Against HCV :

A study synthesized a series of biaryl amide derivatives, revealing that certain modifications led to enhanced antiviral activity against HCV. For instance, compounds with isopropyl substitutions demonstrated improved efficacy compared to their counterparts without such groups .Compound EC50 (nM) Comments Compound 80 15 Comparable to telaprevir Compound 68 0.015–0.083 Strong anti-HCV activity -

Inflammation Models :

In models involving cathepsin C deficiency, the role of this enzyme in inflammation was highlighted. Compounds that inhibit cathepsin C may provide therapeutic benefits in inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds have shown that specific functional groups significantly influence biological activity:

- Substituents at R1 and R2 : Modifications at these positions have been linked to enhanced enzyme inhibition.

- Lipophilicity : Increased lipophilicity often correlates with better membrane permeability and bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.